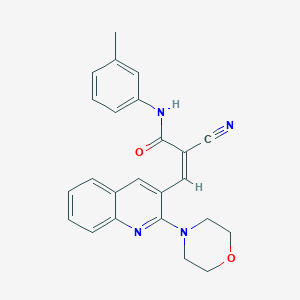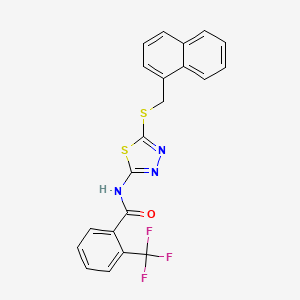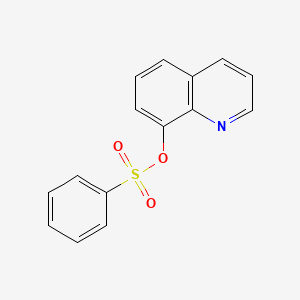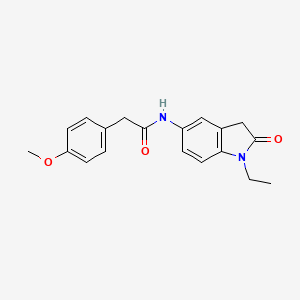
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and has been implicated in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide targets BTK, a key mediator of B-cell receptor signaling. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream activation of various signaling pathways that promote cell survival and proliferation. Inhibition of BTK by (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide blocks these signaling pathways, leading to apoptosis of B-cell malignancy cells.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been shown to have potent activity against B-cell malignancy cells in vitro and in vivo. In addition to its anti-tumor effects, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has also been shown to modulate immune cell function, including T-cell activation and cytokine production. These effects may have implications for the treatment of other diseases, such as autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and has been extensively characterized in preclinical studies. However, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide also has some limitations, including its specificity for BTK and potential off-target effects on other kinases.
Direcciones Futuras
Future research on (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide will focus on several areas, including optimization of its pharmacokinetic properties, evaluation of its efficacy in combination with other therapies, and identification of biomarkers predictive of response to treatment. In addition, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide may have potential applications beyond the treatment of B-cell malignancies, such as in the treatment of autoimmune disorders or other diseases involving dysregulated immune function.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide involves several steps, including the preparation of key intermediates and their subsequent coupling to form the final product. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression and improved survival.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-4-7-21(13-17)26-24(29)20(16-25)15-19-14-18-6-2-3-8-22(18)27-23(19)28-9-11-30-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,29)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGGLRVEDODSEC-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-(3-methylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)

![Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B3000589.png)
![methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B3000590.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3000591.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B3000593.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3000594.png)


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide](/img/structure/B3000601.png)
![1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000604.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B3000605.png)
